molecular formula C24H22BrClN2O3 B12014667 Ethyl 2-amino-4-(4-bromophenyl)-1-(4-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

Ethyl 2-amino-4-(4-bromophenyl)-1-(4-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

Cat. No.: B12014667
M. Wt: 501.8 g/mol
InChI Key: NYOSJKJTZXAPBQ-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(4-bromophenyl)-1-(4-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a complex organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes both bromophenyl and chlorophenyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-4-(4-bromophenyl)-1-(4-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene.

    Introduction of Bromophenyl and Chlorophenyl Groups: The bromophenyl and chlorophenyl groups are introduced via electrophilic aromatic substitution reactions.

    Formation of the Carboxylate Group: The carboxylate group is typically introduced through esterification reactions involving ethyl alcohol and a carboxylic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and phenyl groups, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the quinoline core or the phenyl groups, often resulting in the formation of more saturated compounds.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the bromophenyl and chlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium hydride and various halides are employed under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

Ethyl 2-amino-4-(4-bromophenyl)-1-(4-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which Ethyl 2-amino-4-(4-bromophenyl)-1-(4-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate exerts its effects is complex and involves multiple molecular targets and pathways. The compound can interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4-(4-fluorophenyl)-1-(4-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
  • Ethyl 2-amino-4-(4-methylphenyl)-1-(4-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
  • Ethyl 2-amino-4-(4-nitrophenyl)-1-(4-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

Uniqueness

Ethyl 2-amino-4-(4-bromophenyl)-1-(4-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is unique due to the presence of both bromophenyl and chlorophenyl groups, which confer distinct chemical and biological properties. These groups can significantly influence the compound’s reactivity and interactions with biological targets, making it a valuable subject for research.

Properties

Molecular Formula

C24H22BrClN2O3

Molecular Weight

501.8 g/mol

IUPAC Name

ethyl 2-amino-4-(4-bromophenyl)-1-(4-chlorophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C24H22BrClN2O3/c1-2-31-24(30)22-20(14-6-8-15(25)9-7-14)21-18(4-3-5-19(21)29)28(23(22)27)17-12-10-16(26)11-13-17/h6-13,20H,2-5,27H2,1H3

InChI Key

NYOSJKJTZXAPBQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C(C1C3=CC=C(C=C3)Br)C(=O)CCC2)C4=CC=C(C=C4)Cl)N

Origin of Product

United States

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